(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride
Overview
Description
. This compound is widely used in scientific research due to its potent and selective action on these receptors.
Mechanism of Action
Target of Action
A 85380 dihydrochloride is a high affinity and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) . The α4β2 nAChR is a type of neuronal nicotinic acetylcholine receptor present in the brain .
Mode of Action
A 85380 dihydrochloride interacts with its target, the α4β2 nAChR, by binding to it . This binding stimulates cation efflux in cells expressing the α4β2 nAChR . The interaction of A 85380 dihydrochloride with the α4β2 nAChR is dependent on calcium .
Biochemical Pathways
The primary biochemical pathway affected by A 85380 dihydrochloride is the nicotinic acetylcholine receptor pathway . By binding to the α4β2 nAChR, A 85380 dihydrochloride influences the flow of ions across the cell membrane, specifically causing an efflux of cations .
Pharmacokinetics
It is known that the compound is soluble in water and dmso .
Result of Action
The binding of A 85380 dihydrochloride to the α4β2 nAChR and the subsequent cation efflux can lead to changes in neuronal activity . This can have various effects at the molecular and cellular level, depending on the specific context within the nervous system.
Action Environment
The action, efficacy, and stability of A 85380 dihydrochloride can be influenced by various environmental factors. For instance, the presence of calcium is necessary for the compound’s interaction with the α4β2 nAChR . Additionally, the compound is hygroscopic, meaning it absorbs moisture from the air, which could potentially affect its stability .
Biochemical Analysis
Biochemical Properties
A 85380 dihydrochloride has been shown to stimulate cation efflux in K177 cells expressing α4β2 . This suggests that it interacts with the α4β2 nicotinic acetylcholine receptor, leading to changes in ion transport across the cell membrane .
Cellular Effects
In cellular studies, A 85380 dihydrochloride has been shown to increase the influx of extracellular Ca+2 in rat cortical neurons . This suggests that it can influence cell function by modulating calcium signaling pathways .
Molecular Mechanism
The molecular mechanism of A 85380 dihydrochloride involves its binding to the α4β2 nicotinic acetylcholine receptor . This binding stimulates cation efflux in cells expressing this receptor, which can lead to changes in cellular function .
Dosage Effects in Animal Models
In animal models, the effects of A 85380 dihydrochloride have been shown to increase swim distance when administered 15 min prior to test
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A 85380 dihydrochloride involves the reaction of 3-hydroxypyridine with (S)-2-azetidinemethanol under specific conditions to form the desired product . The reaction typically requires a base such as sodium hydride and an appropriate solvent like dimethylformamide (DMF). The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
While specific industrial production methods for A 85380 dihydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
A 85380 dihydrochloride primarily undergoes substitution reactions due to the presence of the azetidine and pyridine rings . These reactions can be facilitated by various reagents and conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride. Solvents like DMF or acetonitrile are often used.
Oxidation and Reduction: While less common, oxidation and reduction reactions can be performed using agents like potassium permanganate or sodium borohydride, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives.
Scientific Research Applications
A 85380 dihydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
GTS-21 Dihydrochloride: Another selective agonist for nAChRs, but with different receptor subtype selectivity.
Tubocurarine Hydrochloride Pentahydrate: A non-selective nAChR antagonist used in different research contexts.
Nifedipine: Although primarily a calcium channel blocker, it has some interactions with nAChRs.
Uniqueness
A 85380 dihydrochloride is unique due to its high affinity and selectivity for the α4β2 nAChR subtype . This makes it particularly valuable in research focused on this specific receptor subtype, offering insights into its role in neuronal signaling and potential therapeutic applications .
Properties
IUPAC Name |
3-[[(2S)-azetidin-2-yl]methoxy]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-2-9(6-10-4-1)12-7-8-3-5-11-8;;/h1-2,4,6,8,11H,3,5,7H2;2*1H/t8-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEVDINKRFDXFP-JZGIKJSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1COC2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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